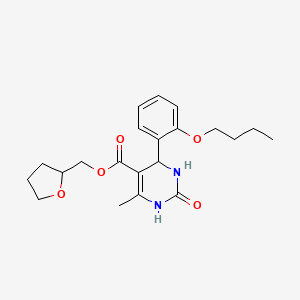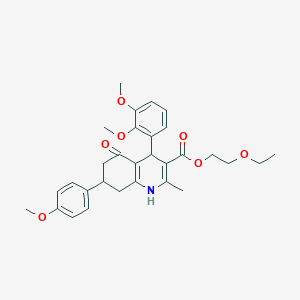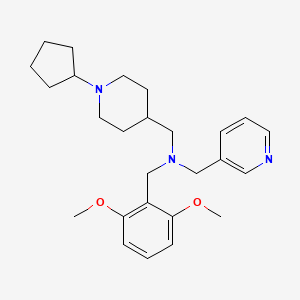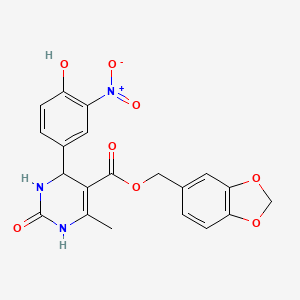![molecular formula C18H29NO2 B5213315 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine, also known as TMPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of morpholine derivatives and is synthesized through a multi-step process. In
Mécanisme D'action
The mechanism of action of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine is not fully understood. However, studies have shown that 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has also been found to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have various biochemical and physiological effects. Studies have shown that 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has also been found to induce apoptosis by activating caspase-3 and caspase-9. In addition, 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine in lab experiments is its potential therapeutic properties. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine in lab experiments is its complex synthesis method. The multi-step process required to synthesize 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine. One direction is to further explore its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine in more detail. Additionally, future studies could focus on improving the synthesis method of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine to make it more efficient and cost-effective.
Conclusion:
In conclusion, 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine, also known as 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine involves a multi-step process, and it has been studied for its potential to treat cancer, neurodegenerative diseases, and inflammatory diseases. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. However, the complex synthesis method of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can be a limitation in lab experiments. Future studies could focus on exploring its potential therapeutic properties, investigating its mechanism of action, and improving the synthesis method.
Méthodes De Synthèse
The synthesis of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine involves a multi-step process that starts with the reaction of 2,3,5-trimethylphenol with 1-bromopentane in the presence of sodium hydride. The resulting product is then reacted with morpholine in the presence of potassium carbonate to yield 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been studied for its potential therapeutic properties in various scientific research areas. One of the most promising applications of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine is in the treatment of cancer. Studies have shown that 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15-13-16(2)17(3)18(14-15)21-10-6-4-5-7-19-8-11-20-12-9-19/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTOEMZAORCVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,3,5-Trimethylphenoxy)pentyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)
![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5213244.png)


![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5213279.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)

![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
